2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of multiple aromatic rings and functional groups . The furan ring, phenyl groups, and the acetamide moiety are likely to contribute to the overall conformation and properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound could be influenced by several factors, including the electron-donating and withdrawing properties of the fluorophenyl and furanyl groups, and the presence of the acetamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the fluorophenyl and furanyl groups, and the acetamide moiety, could affect properties such as solubility, stability, and reactivity .Scientific Research Applications
Photoreactions in Solvents
A study by Watanabe et al. (2015) on flutamide, a compound with a similar structure, investigated photoreactions in different solvents, revealing that photodermatosis can be induced upon sunlight exposure. This research highlights the importance of understanding photoreactivity for chemicals with similar structures in the development of pharmaceuticals and in environmental safety assessments (Watanabe, Fukuyoshi, & Oda, 2015).
Chemoselective Acetylation
Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, demonstrating the significance of selective chemical modifications in synthesizing medically relevant compounds (Magadum & Yadav, 2018).
Synthesis and Characterization
Yang Man-li (2008) focused on the synthesis and characterization of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, providing insights into the development of new compounds for potential applications in pharmaceuticals and materials science (Yang Man-li, 2008).
Metabolic Pathways
Research by Watanabe et al. (2009) on flutamide metabolism highlights the significance of understanding metabolic pathways for chemicals similar to 2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide, which can inform drug design and toxicity studies (Watanabe et al., 2009).
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c21-17-9-3-14(4-10-17)12-20(24)22-13-18(23)15-5-7-16(8-6-15)19-2-1-11-25-19/h1-11,18,23H,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRFVKABNYJEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)CC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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